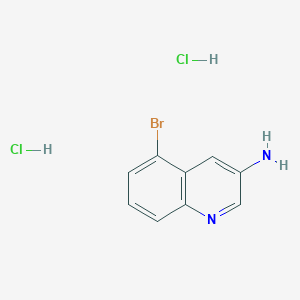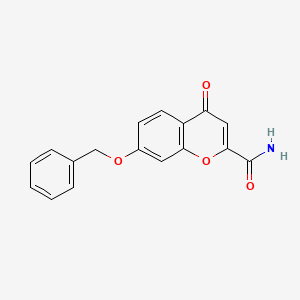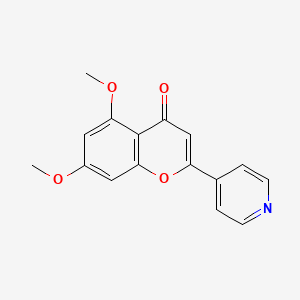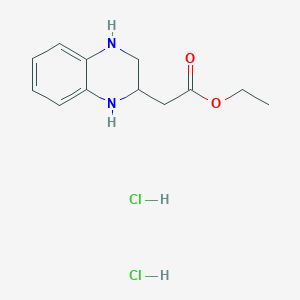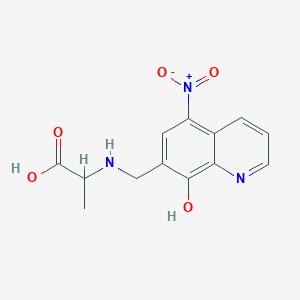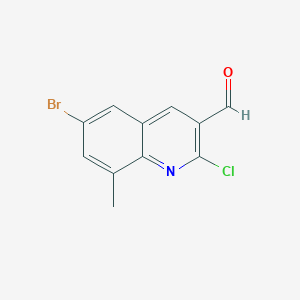
4H-1-Benzopyran-4-one, 2-(2,4-dichlorophenyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4H-1-Benzopyran-4-one, 2-(2,4-dichlorophenyl)- is a chemical compound belonging to the benzopyran family. This compound is characterized by the presence of a benzopyran core structure with a 2,4-dichlorophenyl substituent at the second position. Benzopyrans are known for their diverse biological activities and are widely studied in medicinal chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4H-1-Benzopyran-4-one, 2-(2,4-dichlorophenyl)- typically involves the condensation of 2,4-dichlorobenzaldehyde with a suitable chromone precursor. The reaction is often carried out in the presence of a base such as potassium carbonate and a solvent like ethanol. The mixture is refluxed for several hours to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
4H-1-Benzopyran-4-one, 2-(2,4-dichlorophenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into dihydro derivatives.
Substitution: Halogen atoms in the 2,4-dichlorophenyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dihydro derivatives.
Substitution: Various substituted benzopyran derivatives.
Aplicaciones Científicas De Investigación
4H-1-Benzopyran-4-one, 2-(2,4-dichlorophenyl)- has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 4H-1-Benzopyran-4-one, 2-(2,4-dichlorophenyl)- involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may interfere with DNA synthesis or protein function, contributing to its antimicrobial or anticancer activities.
Comparación Con Compuestos Similares
Similar Compounds
- 4H-1-Benzopyran-4-one, 2-methyl-
- 4H-1-Benzopyran-4-one, 5-fluoro-
- 4H-1-Benzopyran-4-one, 2-(3,4-dihydroxyphenyl)-
Uniqueness
4H-1-Benzopyran-4-one, 2-(2,4-dichlorophenyl)- is unique due to the presence of the 2,4-dichlorophenyl group, which imparts distinct chemical and biological properties. This substitution pattern can enhance the compound’s stability, reactivity, and biological activity compared to other benzopyran derivatives.
Propiedades
Número CAS |
141109-90-2 |
|---|---|
Fórmula molecular |
C15H8Cl2O2 |
Peso molecular |
291.1 g/mol |
Nombre IUPAC |
2-(2,4-dichlorophenyl)chromen-4-one |
InChI |
InChI=1S/C15H8Cl2O2/c16-9-5-6-10(12(17)7-9)15-8-13(18)11-3-1-2-4-14(11)19-15/h1-8H |
Clave InChI |
MNTWSJDUOWSFDC-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C(=O)C=C(O2)C3=C(C=C(C=C3)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-[(4-Bromo-3,5-dimethylphenoxy)methyl]cyclobutan-1-ol](/img/structure/B11838282.png)

